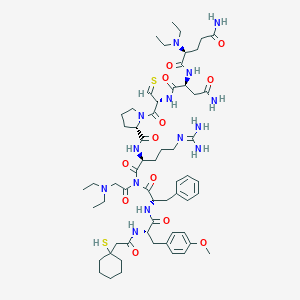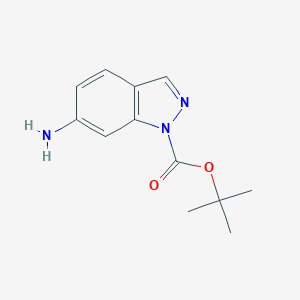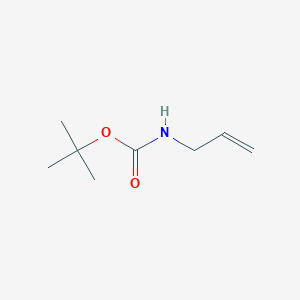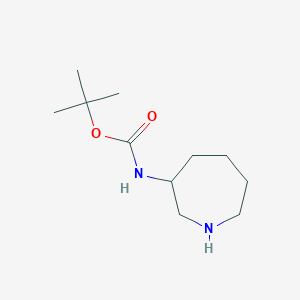
Dmmtgd-argipressin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dmmtgd-argipressin, also known as desmopressin, is a synthetic analog of the hormone arginine vasopressin. This hormone is primarily used for the treatment of diabetes insipidus, bed-wetting, and bleeding disorders. Dmmtgd-argipressin is a potent antidiuretic that acts on the kidneys to reduce urine production and increase water reabsorption.
Mécanisme D'action
Dmmtgd-argipressin acts on the kidneys to reduce urine production and increase water reabsorption. It binds to the vasopressin V2 receptor in the renal collecting ducts, activating the adenylate cyclase pathway and increasing the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the insertion of aquaporin-2 channels into the apical membrane of the collecting duct cells, allowing water to be reabsorbed from the urine and returned to the bloodstream.
Effets Biochimiques Et Physiologiques
Dmmtgd-argipressin has several biochemical and physiological effects on the body. It increases plasma osmolality and decreases plasma sodium concentration, leading to water retention and the reduction of urine output. It also increases the concentration of factor VIII and von Willebrand factor in the blood, which are essential for blood clotting. Additionally, Dmmtgd-argipressin has been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Dmmtgd-argipressin has several advantages for lab experiments. It is stable and can be stored for long periods without degradation. It is also relatively easy to synthesize and has a high purity level. However, one of the limitations of Dmmtgd-argipressin is that it has a short half-life in the body, which limits its use in long-term studies. Additionally, its effects on the body can be dose-dependent, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of Dmmtgd-argipressin. One area of research is the development of new analogs with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of the role of Dmmtgd-argipressin in the treatment of other medical conditions, such as heart failure and sepsis. Additionally, the use of Dmmtgd-argipressin as a research tool to study the regulation of water balance and blood clotting is an area of ongoing research.
Conclusion:
In conclusion, Dmmtgd-argipressin is a synthetic analog of the hormone arginine vasopressin that has several therapeutic applications. Its mechanism of action involves the activation of the adenylate cyclase pathway and the insertion of aquaporin-2 channels into the collecting duct cells of the kidneys. Dmmtgd-argipressin has several biochemical and physiological effects on the body, including the reduction of urine output and the modulation of the immune response. While Dmmtgd-argipressin has several advantages for lab experiments, its short half-life and dose-dependent effects can complicate the interpretation of results. Ongoing research is focused on the development of new analogs with improved pharmacokinetic properties and therapeutic efficacy and the investigation of the role of Dmmtgd-argipressin in the treatment of other medical conditions.
Méthodes De Synthèse
Dmmtgd-argipressin is synthesized by modifying the structure of arginine vasopressin. The modification involves the substitution of the amino acid phenylalanine for cysteine at position 1 and the addition of a des-amino group at position 2. The resulting molecule is more stable than the natural hormone and has a longer half-life in the body.
Applications De Recherche Scientifique
Dmmtgd-argipressin has been extensively studied for its therapeutic potential in various medical conditions. It has been used for the treatment of central diabetes insipidus, a condition characterized by excessive thirst and urination due to the failure of the pituitary gland to produce sufficient amounts of vasopressin. Dmmtgd-argipressin has also been used for the treatment of bed-wetting in children and nocturia in adults. Additionally, Dmmtgd-argipressin has been investigated for its potential use in bleeding disorders such as hemophilia A and von Willebrand disease.
Propriétés
Numéro CAS |
125443-55-2 |
|---|---|
Nom du produit |
Dmmtgd-argipressin |
Formule moléculaire |
C60H90N14O12S2 |
Poids moléculaire |
1263.6 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[2-(diethylamino)acetyl]-[(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-(diethylamino)pentanediamide |
InChI |
InChI=1S/C60H90N14O12S2/c1-6-71(7-2)36-51(78)74(58(85)44(33-38-18-12-10-13-19-38)69-52(79)42(32-39-22-24-40(86-5)25-23-39)66-50(77)35-60(88)28-14-11-15-29-60)57(84)41(20-16-30-65-59(63)64)67-55(82)47-21-17-31-73(47)56(83)45(37-87)70-53(80)43(34-49(62)76)68-54(81)46(26-27-48(61)75)72(8-3)9-4/h10,12-13,18-19,22-25,37,41-47,88H,6-9,11,14-17,20-21,26-36H2,1-5H3,(H2,61,75)(H2,62,76)(H,66,77)(H,67,82)(H,68,81)(H,69,79)(H,70,80)(H4,63,64,65)/t41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Clé InChI |
QJFLLIGCIKBGLO-DRODSASKSA-N |
SMILES isomérique |
CCN(CC)CC(=O)N(C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C=S)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)N(CC)CC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC4(CCCCC4)S |
SMILES |
CCN(CC)CC(=O)N(C(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C=S)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N(CC)CC)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC4(CCCCC4)S |
SMILES canonique |
CCN(CC)CC(=O)N(C(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C=S)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N(CC)CC)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC4(CCCCC4)S |
Autres numéros CAS |
125443-55-2 |
Synonymes |
DMMTGD-argipressin N,N-diethylamide 1-(1-mercaptocyclohexaneacetic acid)-2-O-methyltyrosine-4-glutamic acid (gamma-N,N-diethylamide)-8-arginine-vasopressin vasopressin, N,N-diethylamide 1-(1-mercaptocyclohexaneacetic acid)-2-O-methyl-Tyr-4-glutamic acid (gamma-N,N-diethylamide)-8-Arg- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)



![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)


![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)


